molecular formula C36H50N8O14 B14208557 L-Seryl-L-alanyl-L-seryl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-threonine CAS No. 627882-67-1

L-Seryl-L-alanyl-L-seryl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-threonine

Cat. No.: B14208557
CAS No.: 627882-67-1
M. Wt: 818.8 g/mol
InChI Key: LGKLKUIDJQJARN-DOKFQSIZSA-N
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Description

L-Seryl-L-alanyl-L-seryl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-threonine is a peptide compound composed of seven amino acids: serine, alanine, serine, tyrosine, glutamine, tyrosine, and threonine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-alanyl-L-seryl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified through chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-alanyl-L-seryl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using PCR techniques.

Major Products Formed

    Oxidation: Dityrosine cross-links.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Seryl-L-alanyl-L-seryl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-threonine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Seryl-L-alanyl-L-seryl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-threonine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context in which the peptide is studied.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-alanyl-L-seryl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-threonine:

    L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: Another peptide with a different sequence and properties.

    L-histidyl-L-alanyl-L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: Similar in structure but with different functional groups and applications.

Uniqueness

This compound is unique due to its specific sequence, which imparts distinct chemical and biological properties

Properties

CAS No.

627882-67-1

Molecular Formula

C36H50N8O14

Molecular Weight

818.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C36H50N8O14/c1-17(39-31(52)23(37)15-45)30(51)43-27(16-46)35(56)42-25(13-19-3-7-21(48)8-4-19)33(54)40-24(11-12-28(38)50)32(53)41-26(14-20-5-9-22(49)10-6-20)34(55)44-29(18(2)47)36(57)58/h3-10,17-18,23-27,29,45-49H,11-16,37H2,1-2H3,(H2,38,50)(H,39,52)(H,40,54)(H,41,53)(H,42,56)(H,43,51)(H,44,55)(H,57,58)/t17-,18+,23-,24-,25-,26-,27-,29-/m0/s1

InChI Key

LGKLKUIDJQJARN-DOKFQSIZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)N)O

Origin of Product

United States

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